H-D-Trp-OBzl.HCl
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Overview
Description
H-D-Trp-OBzl.HCl is an important compound in the field of biochemistry, pharmacology, and molecular biology1. It is a synthetic derivative of the naturally occurring amino acid tryptophan, and is used in a variety of laboratory experiments1.
Synthesis Analysis
The synthesis pathway for H-D-Trp-OBzl.HCl involves the protection of the amino and carboxyl groups of Trp, followed by the selective deprotection of the carboxyl group and coupling with benzyl alcohol to form the benzyl ester1. The final step involves the formation of the hydrochloride salt1.
Molecular Structure Analysis
The molecular formula of H-D-Trp-OBzl.HCl is C18H19ClN2O22. Its molecular weight is 330.812.
Chemical Reactions Analysis
H-D-Trp-OBzl.HCl is used in a variety of scientific research applications. It is used as a tool to study the structure and function of proteins1. It is also used to investigate the effects of drugs on the body, as well as to study the effects of hormones and other molecules on cellular processes1.Physical And Chemical Properties Analysis
H-D-Trp-OBzl.HCl is a solid at room temperature3. Its melting point is 215ºC2. It should be stored in an inert atmosphere at room temperature3.
Scientific Research Applications
Nanotechnology
- Summary of the Application : H-D-Trp-OBzl.HCl has been used in the synthesis of gold nanoclusters (AuNCs) for sensitive and selective detection of folic acid .
- Methods of Application : A simple “one-pot” strategy was used for the synthesis of AuNCs using d-tryptophan (d-Trp) and its derivatives, including d-tryptophan methyl ester (d-Trp-OMe), d-tryptophan benzyl ester (d-Trp-OBzl), and 1-methyl d-tryptophan (1-Me-d-Trp), as ligands .
- Results or Outcomes : The fluorescence changes revealed the high selectivity of d-Trp@AuNCs for detecting folic acid due to the static quenching and inner filter effect. In the presence of folic acid, the fluorescence of d-Trp@AuNCs was remarkably quenched with good linearity ranging from 6.3-100.0 μM (R2 = 0.997) and a detection limit of 5.8 μM .
Protein Study
- Summary of the Application : H-D-Trp-OBzl.HCl is used as a tool to study the structure and function of proteins.
Safety And Hazards
H-D-Trp-OBzl.HCl is classified under GHS07 for safety3. The signal word is “Warning” and the hazard statements include H302-H315-H319-H3353. Precautionary statements include P261-P305+P351+P3383.
Future Directions
H-D-Trp-OBzl.HCl has many potential future applications in the field of biochemistry, pharmacology, and molecular biology1. It could be used to develop new drugs to treat a variety of conditions, such as anxiety, depression, and pain1.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDMGOWZOTZRA-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659795 |
Source
|
Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Trp-OBzl.HCl | |
CAS RN |
22839-16-3 |
Source
|
Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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